molecular formula C16H15NO B1337035 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline CAS No. 15286-52-9

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline

Cat. No.: B1337035
CAS No.: 15286-52-9
M. Wt: 237.3 g/mol
InChI Key: MBPYUPPKESSJGW-DZVXKPJGSA-N
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Description

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline is a Schiff base derivative characterized by an aniline core substituted with a methoxy group at the para position and a conjugated propenylidene moiety linked to a phenyl group. This compound belongs to a class of aromatic amines with applications in materials science, corrosion inhibition, and antimicrobial research. Its structure enables π-conjugation, which influences electronic properties such as HOMO-LUMO energy levels and charge transfer efficiency.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-13H,1H3/b8-5+,17-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYUPPKESSJGW-DZVXKPJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15286-52-9
Record name 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline
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Record name NSC155533
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Record name N-(CINNAMYLIDENE)-P-ANISIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline typically involves the condensation reaction between 4-methoxyaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. Studies have explored its interactions with enzymes and receptors, as well as its potential therapeutic applications.

Medicine: The compound has been studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also being investigated as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance corrosion inhibition by increasing adsorption on metal surfaces.
  • Methoxy groups improve solubility and hole transport in solar cell applications .
  • Heterocyclic substituents (e.g., pyridine in ) facilitate metal coordination for antimicrobial or catalytic activity.

Physicochemical Properties

Table 2: HOMO-LUMO Energy Levels and Reactivity

Compound Name HOMO (eV) LUMO (eV) ΔE (eV) Reactivity Insights Reference
4-Methoxy-N-(nitrobenzylidene)aniline -5.2 -1.8 3.4 High charge transfer for NLO applications
CDTh1 (Triphenylamine-based HTM) -5.1 -2.3 2.8 Aligned with perovskite valence band
4-Methoxy-N-(3-pyridinylmethyl)aniline -4.9 -1.5 3.4 Moderate electron affinity

Insights :

  • Lower HOMO levels (e.g., -5.2 eV in ) correlate with stronger electron-withdrawing capacity, crucial for corrosion inhibition.
  • Smaller HOMO-LUMO gaps (e.g., 2.8 eV in ) improve charge transport in photovoltaic devices.

Corrosion Inhibition

  • 4-Methoxy-N-(methoxybenzylidene)aniline exhibits 85% inhibition efficiency on mild steel in HCl, attributed to adsorption via methoxy and imine groups .
  • Nitro-substituted analogs show superior inhibition due to stronger electrostatic interactions with metal surfaces .

Antimicrobial Activity

  • 4-Methoxy-N-(nitrobenzylidene)aniline demonstrates activity against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell membranes, validated by molecular docking .

Solar Cell Performance

  • CDTh1 (methoxy-triphenylamine derivative) achieves a power conversion efficiency (PCE) of 18.2% in perovskite solar cells due to optimal HOMO alignment and hole mobility .

Biological Activity

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline, a compound belonging to the class of substituted anilines, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17NO\text{C}_{17}\text{H}_{17}\text{N}\text{O}

This compound features a methoxy group and a propenylidene moiety, contributing to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that this compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 4 hours
MetabolismHepatic
ExcretionRenal

These properties suggest that the compound could be a viable candidate for therapeutic applications.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have shown promising results:

Cell LineIC50 (μM)
COLO2050.32
H4600.89

These findings indicate that the compound effectively inhibits cancer cell proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Studies suggest it may enhance intracellular levels of antiviral proteins, thereby inhibiting viral replication. For instance, it has shown effectiveness against Hepatitis B virus (HBV) in preliminary assays.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on human colorectal adenocarcinoma cells (COLO205). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 0.32 μM, highlighting its potential as an anticancer agent .
  • Case Study on Antiviral Effects : Another investigation focused on the compound's antiviral activity against HBV. The results demonstrated that treatment with this aniline derivative significantly reduced viral load in infected cell cultures, suggesting a mechanism involving the upregulation of host antiviral factors .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline?

The compound is typically synthesized via a condensation reaction between 4-methoxyaniline and a suitable aldehyde (e.g., cinnamaldehyde derivatives) under reflux conditions in polar solvents like ethanol or methanol. Purification involves recrystallization or column chromatography, with reaction progress monitored via thin-layer chromatography (TLC) . For example, FTIR and NMR confirm the formation of the imine bond (C=N) characteristic of Schiff bases .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm, aromatic protons, and imine protons) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • FTIR Spectroscopy : Identifies functional groups like C=N (~1600–1650 cm⁻¹) and aromatic C-H stretches .

Q. What are the key physicochemical properties of this compound?

Experimental determination is critical for properties like melting point, solubility, and thermal stability. Differential Scanning Calorimetry (DSC) can assess thermal behavior, while solubility tests in solvents (e.g., DMSO, ethanol) guide reaction design. Computational methods (e.g., DFT) predict properties but require experimental validation .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding its electronic structure and reactivity?

Density Functional Theory (DFT) with functionals like B3LYP/6-31G* optimizes molecular geometry and calculates vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. These simulations validate experimental data and predict reactive sites, such as electron-rich regions in the methoxy-substituted aromatic ring . For instance, DFT studies on similar Schiff bases correlate charge distribution with antioxidant activity .

Q. What strategies address discrepancies between experimental and computational data?

  • Hybrid Methods : Combine experimental spectroscopy (e.g., FTIR) with computational adjustments (e.g., scaling factors for vibrational modes) .
  • Sensitivity Analysis : Test computational parameters (basis sets, solvent models) to minimize deviations .
  • Validation via Analogues : Compare results with structurally similar compounds to identify systematic errors .

Q. What are the proposed mechanisms behind its biological activity (e.g., anticancer, antimicrobial)?

The quinoline and aniline moieties enable interactions with biological targets:

  • Enzyme Inhibition : Methoxy groups may enhance binding to hydrophobic pockets in enzymes (e.g., topoisomerases) .
  • Receptor Modulation : The conjugated π-system facilitates intercalation with DNA or membrane receptors .
  • Oxidative Stress Induction : Redox-active imine bonds could generate reactive oxygen species (ROS) in microbial cells .

Q. How can enantioselective synthesis be optimized for derivatives of this compound?

Catalytic asymmetric synthesis using chiral catalysts (e.g., PS-supported imidazolidinones) achieves enantiomeric excess (ee). For example, continuous-flow reactors with immobilized catalysts yield >80% ee but require time-dependent monitoring to mitigate catalyst decomposition .

Q. How do substituent effects (e.g., methoxy vs. halogen groups) influence reactivity and bioactivity?

  • Electron-Donating Groups (e.g., methoxy) : Stabilize the imine bond, enhancing thermal stability and π-conjugation for bioactivity .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase electrophilicity, favoring nucleophilic attacks in substitution reactions .
  • Steric Effects : Bulky substituents (e.g., trifluoromethoxy) may reduce binding affinity but improve metabolic stability .

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